molecular formula C22H18O2 B13841501 (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol

Cat. No.: B13841501
M. Wt: 314.4 g/mol
InChI Key: MNRCSHSTIWDUPJ-UHFFFAOYSA-N
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Description

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol is a chemical compound characterized by the presence of two naphthalene groups attached to a central ethane-1,2-diol structure. This compound is known for its unique stereochemistry, with both naphthalene groups positioned in a specific spatial arrangement, making it an interesting subject for various chemical and scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric dihydroxylation of a naphthalene derivative, followed by a series of purification steps to isolate the desired diol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the correct stereochemistry and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form the corresponding alkanes.

    Substitution: The naphthalene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound can be used to study the interactions between chiral molecules and biological systems. It serves as a model compound for understanding how chirality affects biological activity.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could be leveraged to design new drugs with specific stereochemical requirements.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, where its stereochemistry can impart specific properties to the final product.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol involves its interaction with molecular targets through its diol and naphthalene groups. These interactions can influence various pathways, depending on the specific application. For example, in catalytic reactions, the compound’s stereochemistry can affect the selectivity and efficiency of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol
  • (1S,2S)-1,2-Di(phenyl)ethane-1,2-diol
  • (1S,2S)-1,2-Di(tolyl)ethane-1,2-diol

Uniqueness

Compared to similar compounds, (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol stands out due to its specific naphthalene groups, which provide unique electronic and steric properties. These properties make it particularly useful in stereoselective synthesis and as a model compound in various scientific studies.

Properties

IUPAC Name

1,2-dinaphthalen-1-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRCSHSTIWDUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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